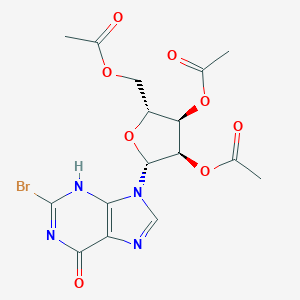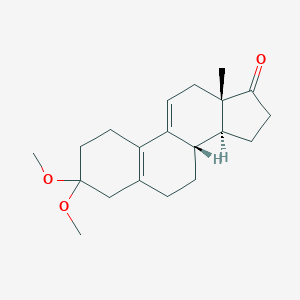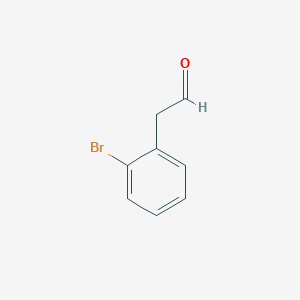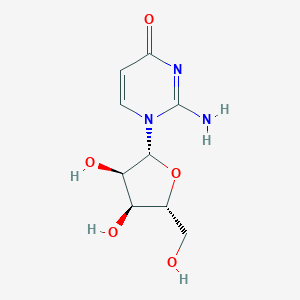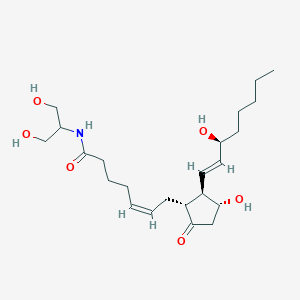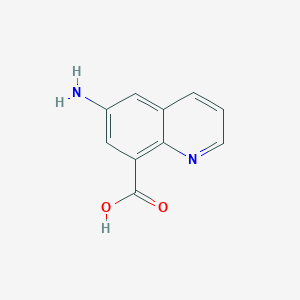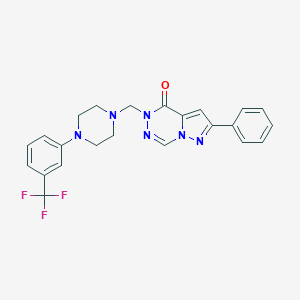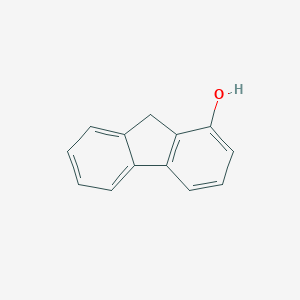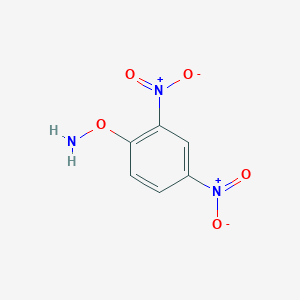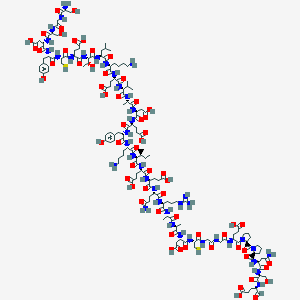
C-Terminally located anterior lobe peptide, lymnaea stagnalis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C-Terminally located anterior lobe peptide (CALP) is a neuropeptide found in the pond snail Lymnaea stagnalis. This peptide has been found to play a crucial role in the regulation of feeding behavior, reproduction, and learning and memory in the snail. CALP has also been found to have potential therapeutic applications in the treatment of neurological disorders.
Mecanismo De Acción
C-Terminally located anterior lobe peptide, lymnaea stagnalis acts as a neurotransmitter in the snail's nervous system. It binds to specific receptors on the surface of neurons, triggering a series of biochemical reactions that ultimately lead to changes in neuronal activity. C-Terminally located anterior lobe peptide, lymnaea stagnalis has been found to modulate the release of other neurotransmitters, such as serotonin and dopamine, which are involved in the regulation of feeding behavior and reproduction.
Efectos Bioquímicos Y Fisiológicos
C-Terminally located anterior lobe peptide, lymnaea stagnalis has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of insulin in the pancreas, which could be beneficial in the treatment of diabetes. C-Terminally located anterior lobe peptide, lymnaea stagnalis has also been found to stimulate the release of gonadotropin-releasing hormone (GnRH), which is involved in the regulation of reproduction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
C-Terminally located anterior lobe peptide, lymnaea stagnalis has several advantages as a research tool. It is relatively easy to synthesize and purify, making it readily available for laboratory experiments. C-Terminally located anterior lobe peptide, lymnaea stagnalis is also highly selective for its target receptors, making it a useful tool for studying specific neuronal pathways. However, there are also limitations to using C-Terminally located anterior lobe peptide, lymnaea stagnalis in laboratory experiments. Its effects may be species-specific, meaning that results obtained in one animal model may not be applicable to other animals or humans. Additionally, C-Terminally located anterior lobe peptide, lymnaea stagnalis may have off-target effects, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on C-Terminally located anterior lobe peptide, lymnaea stagnalis. One area of interest is the development of C-Terminally located anterior lobe peptide, lymnaea stagnalis-based therapies for neurological disorders. Researchers are also interested in studying the effects of C-Terminally located anterior lobe peptide, lymnaea stagnalis on other physiological systems, such as the immune system and the cardiovascular system. Another area of interest is the development of new C-Terminally located anterior lobe peptide, lymnaea stagnalis analogs with improved pharmacological properties, such as increased potency or longer half-life.
Conclusion
C-Terminally located anterior lobe peptide (C-Terminally located anterior lobe peptide, lymnaea stagnalis) is a neuropeptide found in the pond snail Lymnaea stagnalis. It has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders. C-Terminally located anterior lobe peptide, lymnaea stagnalis acts as a neurotransmitter in the snail's nervous system, modulating the release of other neurotransmitters and ultimately leading to changes in neuronal activity. C-Terminally located anterior lobe peptide, lymnaea stagnalis has several advantages as a research tool, but also has limitations. Future research on C-Terminally located anterior lobe peptide, lymnaea stagnalis will focus on developing new therapies for neurological disorders and studying its effects on other physiological systems.
Métodos De Síntesis
C-Terminally located anterior lobe peptide, lymnaea stagnalis is synthesized by a combination of solid-phase peptide synthesis and solution-phase peptide synthesis. The peptide is synthesized in a stepwise manner, with each amino acid added to the growing peptide chain using a coupling agent. The final product is purified using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
C-Terminally located anterior lobe peptide, lymnaea stagnalis has been extensively studied for its potential therapeutic applications. Researchers have found that C-Terminally located anterior lobe peptide, lymnaea stagnalis can stimulate the growth of new neurons in the brain, which could be beneficial in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. C-Terminally located anterior lobe peptide, lymnaea stagnalis has also been found to improve learning and memory in animal models, making it a potential treatment for cognitive disorders.
Propiedades
Número CAS |
144387-61-1 |
|---|---|
Nombre del producto |
C-Terminally located anterior lobe peptide, lymnaea stagnalis |
Fórmula molecular |
C153H235N41O62S2 |
Peso molecular |
3704.9 g/mol |
Nombre IUPAC |
(4S)-4-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[2-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C153H235N41O62S2/c1-11-71(6)121(149(253)179-88(36-44-113(213)214)132(236)175-86(34-42-111(209)210)131(235)174-85(33-40-105(157)202)130(234)171-84(21-16-50-161-153(159)160)128(232)166-72(7)123(227)165-73(8)124(228)181-97(58-118(223)224)143(247)188-101(67-257)127(231)164-60-107(204)162-61-108(205)169-91(39-47-116(219)220)151(255)194-52-18-23-104(194)152(256)193-51-17-22-103(193)147(251)185-95(56-106(158)203)140(244)187-100(66-198)144(248)168-78(63-195)28-41-110(207)208)191-134(238)83(20-13-15-49-155)173-138(242)93(54-76-24-29-79(200)30-25-76)182-133(237)87(35-43-112(211)212)177-141(245)96(57-117(221)222)180-125(229)74(9)167-148(252)120(70(4)5)190-135(239)89(37-45-114(215)216)176-129(233)82(19-12-14-48-154)172-137(241)92(53-69(2)3)186-150(254)122(75(10)199)192-136(240)90(38-46-115(217)218)178-146(250)102(68-258)189-139(243)94(55-77-26-31-80(201)32-27-77)183-142(246)98(59-119(225)226)184-145(249)99(65-197)170-109(206)62-163-126(230)81(156)64-196/h24-27,29-32,63,69-75,78,81-104,120-122,196-201,257-258H,11-23,28,33-62,64-68,154-156H2,1-10H3,(H2,157,202)(H2,158,203)(H,162,204)(H,163,230)(H,164,231)(H,165,227)(H,166,232)(H,167,252)(H,168,248)(H,169,205)(H,170,206)(H,171,234)(H,172,241)(H,173,242)(H,174,235)(H,175,236)(H,176,233)(H,177,245)(H,178,250)(H,179,253)(H,180,229)(H,181,228)(H,182,237)(H,183,246)(H,184,249)(H,185,251)(H,186,254)(H,187,244)(H,188,247)(H,189,243)(H,190,239)(H,191,238)(H,192,240)(H,207,208)(H,209,210)(H,211,212)(H,213,214)(H,215,216)(H,217,218)(H,219,220)(H,221,222)(H,223,224)(H,225,226)(H4,159,160,161)/t71-,72-,73-,74-,75+,78-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,120-,121-,122-/m0/s1 |
Clave InChI |
FXRKLGZOYQLNCO-KKUYMEDOSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)NCC(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C=O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CO)N |
SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NCC(=O)NCC(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C=O)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CO)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NCC(=O)NCC(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C=O)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CO)N |
Otros números CAS |
144387-61-1 |
Secuencia |
SGSDYCETLKEVADEYKIEEQRAADCGGEPPNSE |
Sinónimos |
C-terminally located anterior lobe peptide, Lymnaea stagnalis CALP peptide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



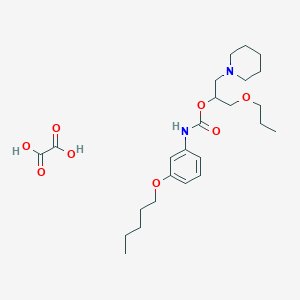
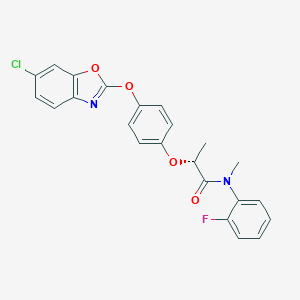
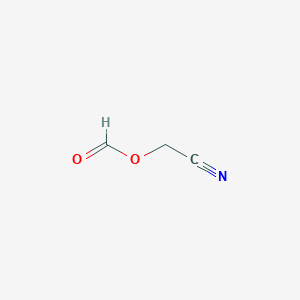
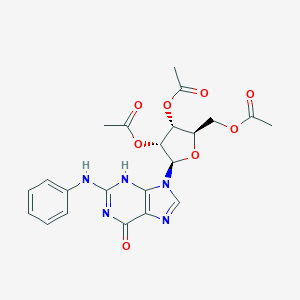
![1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B125965.png)
